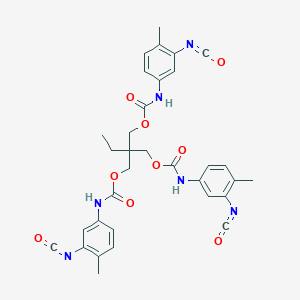
5,6-Diphenyl-2,3-dihydropyrazine
説明
Synthesis Analysis
The synthesis of 5,6-Diphenyl-2,3-dihydropyrazine derivatives involves multiple steps, including the use of different catalysts and conditions to obtain high yields and specific properties. One study described an efficient and convenient procedure for synthesizing 1,4-dihydropyrano[2,3-c]pyrazole derivatives, which are closely related to 5,6-Diphenyl-2,3-dihydropyrazine, using trichloroacetic acid or ceric sulfate as catalysts (Karimi-Jaberi et al., 2013).
Molecular Structure Analysis
The molecular structure of 5,6-Diphenyl-2,3-dihydropyrazine and its derivatives has been extensively studied using various spectroscopic methods. Quantum chemical calculations have been employed to investigate the molecular electronic structure, ionization potentials, electron affinities, and molecular orbital energy diagrams of neutral and charged states. These studies help in understanding the electronic structure and spectroscopic properties of these compounds (Lukes et al., 2015).
Chemical Reactions and Properties
Several studies have focused on the chemical reactions and properties of 5,6-Diphenyl-2,3-dihydropyrazine, including its ability to form hydrogen bonds and undergo various chemical transformations. For instance, the addition of hydrogen cyanide to 2,3-diphenyl-5,6-dihydropyrazine has been corrected to produce 2,3-dicyano-2,3-diphenyl-hexahydropyrazine, highlighting the compound's reactive nature and potential for further chemical modifications (Singh, 1974).
科学的研究の応用
Chemical Reactions and Synthesis:
- Hydrogen peroxide's effect on 5,6-Diphenyl-2,3-dihydropyrazine includes reactions that serve as models for spontaneous conversions in partially reduced pyrazines, leading to several products including N/N′-dibenzoylethylenediamine and 2-phenyl-2-imidazoline, important in syntheses of 2-imidazolines (H. Mager & W. Berends, 2010).
- Studies on the reaction of 2,3-diphenyl-5,6-dihydropyrazine with potassium cyanide and glacial acetic acid have corrected previous structural misunderstandings, providing accurate insights for chemical syntheses (W. Singh, 1974).
Spectroscopic Properties:
- Research on the electronic structure and spectroscopic properties of 5,6-Diphenyl-2,3-dihydropyrazine derivatives highlights their potential in spectroscopic applications. These studies include quantum chemical calculations to understand the molecular electronic structure and interactions with solvents (Vladimír Lukes et al., 2015).
Photoluminescence:
- A study on a thiocyanate bridged copper(I) polymer featuring 5,6-diphenyl-2,3-dihydropyrazine demonstrated strong fluorescence, indicating potential in photoluminescent materials (S. Jana, P. Bhowmik, & S. Chattopadhyay, 2012).
Biological Interactions:
- Research has shown that dihydropyrazine derivatives, including those based on 5,6-diphenyl-2,3-dihydropyrazine, exhibit DNA strand-breakage activity. This finding is crucial for understanding the potential biological impacts and applications of these compounds (Tadatoshi Yamaguchi et al., 1999).
Antimicrobial Properties:
- Some studies have explored the synthesis of compounds containing 5,6-diphenyl-2,3-dihydropyrazine derivatives for antimicrobial applications. This indicates potential uses in pharmaceuticals and biotechnology (N. Seelam & S. Shrivastava, 2016).
Safety and Hazards
The safety and hazards of 5,6-Diphenyl-2,3-dihydropyrazine are not explicitly mentioned in the search results. It’s always important to handle chemical substances with care and appropriate protective measures .
Relevant Papers Several papers have been published on 5,6-Diphenyl-2,3-dihydropyrazine. One paper discusses the effect of hydrogen peroxide on 5,6-diphenyl-2,3-dihydropyrazine . Another paper reviews the synthesis of pyrazine and its derivatives . These papers provide valuable insights into the properties and potential applications of 5,6-Diphenyl-2,3-dihydropyrazine.
特性
IUPAC Name |
5,6-diphenyl-2,3-dihydropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPQDGVFVQQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292450 | |
| Record name | 5,6-diphenyl-2,3-dihydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1489-06-1 | |
| Record name | 1489-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-diphenyl-2,3-dihydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 5,6-Diphenyl-2,3-dihydropyrazine?
A1: 5,6-Diphenyl-2,3-dihydropyrazine is a heterocyclic organic compound with the molecular formula C16H14N2. Structural studies using X-ray crystallography reveal that the heterocyclic ring in 5,6-diphenyl-2,3-dihydropyrazine adopts a screw-boat conformation with all substituents in equatorial positions. []
Q2: How stable is 5,6-Diphenyl-2,3-dihydropyrazine in the presence of oxidizing agents?
A2: 5,6-Diphenyl-2,3-dihydropyrazine is susceptible to oxidation. Research shows that hydrogen peroxide can react with it, leading to ring-opening and ring-contraction products. Instead of forming the expected 1,4-di-N-oxide, the reaction yields N/N′-dibenzoylethylenediamine, N-benzoylethylenediamine, and 2-phenyl-2-imidazoline. [] This information suggests potential instability under oxidative conditions.
Q3: Can 5,6-Diphenyl-2,3-dihydropyrazine act as a ligand in coordination chemistry?
A3: Yes, 5,6-diphenyl-2,3-dihydropyrazine has demonstrated its ability to function as a ligand in coordination polymers. For instance, it readily coordinates with copper(I) bromide, forming a unique stair-step polymeric network characterized by a Cu2S2 core. [] This finding highlights the compound's potential in materials science and inorganic chemistry.
Q4: Are there any known catalytic applications of 5,6-Diphenyl-2,3-dihydropyrazine derivatives?
A4: While 5,6-diphenyl-2,3-dihydropyrazine itself hasn't been extensively studied for its catalytic properties, its derivatives, specifically those incorporating chiral centers, have shown promise in asymmetric catalysis. For example, ligands derived from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, which can be synthesized from 5,6-diphenyl-2,3-dihydropyrazine, have been investigated for their activity in Michael additions, Henry reactions, and epoxidations. []
Q5: What is the impact of substituents on the conformation of 5,6-Diphenyl-2,3-dihydropyrazine derivatives?
A5: The introduction of substituents can influence the conformational preferences of the dihydropyrazine ring. For example, in 2-methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine, the major disorder component of the heterocyclic ring adopts a half-chair conformation with all substituents equatorial. [] Understanding these conformational changes is crucial for comprehending structure-activity relationships.
Q6: What computational chemistry methods have been applied to study 5,6-Diphenyl-2,3-dihydropyrazine and its complexes?
A6: Density functional theory (DFT) calculations have been employed to analyze the energetic features of non-covalent interactions observed in the solid-state structures of copper(I) bromide complexes with 5,6-diphenyl-2,3-dihydropyrazine derivatives. [] This approach provides valuable insights into the stability and electronic properties of these complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















